N-4-pyridinyl-3-(2-thienyl)acrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-pyridin-4-yl-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-12(4-3-11-2-1-9-16-11)14-10-5-7-13-8-6-10/h1-9H,(H,13,14,15)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLQDIRHCFZULW-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Pyridinyl 3 2 Thienyl Acrylamide
Retrosynthetic Analysis of the N-4-pyridinyl-3-(2-thienyl)acrylamide Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials, which helps in designing a logical synthetic plan. nih.gov
Identification of Key Disconnections and Synthons
The most logical and strategic disconnection for this compound is the amide bond (C-N bond). This is a common and reliable disconnection point in retrosynthesis because numerous robust methods exist for the formation of amide bonds.
This disconnection yields two primary synthons:
An electrophilic acylium cation synthon derived from the 3-(2-thienyl)acrylic acid portion.
A nucleophilic pyridinyl-amide anion synthon derived from the 4-aminopyridine (B3432731) portion.
The corresponding real-world chemical equivalents (reagents) for these synthons are:
3-(2-thienyl)acrylic acid or its activated derivatives, such as 3-(2-thienyl)acryloyl chloride .
4-aminopyridine .

Assessment of Synthetic Feasibility and Atom Economy
Synthetic Feasibility: The proposed synthesis is highly feasible. Both key starting materials, 3-(2-thienyl)acrylic acid and 4-aminopyridine, are commercially available. The central reaction, the formation of an amide bond from a carboxylic acid and an amine, is one of the most well-established and reliable transformations in organic synthesis. A wide variety of coupling reagents can facilitate this reaction under mild conditions, ensuring a high probability of success.
Atom Economy: The atom economy of the synthesis depends on the chosen method for amide bond formation.
Direct Thermal Condensation: Heating the carboxylic acid and amine directly could form the amide with the loss of one molecule of water (H₂O). This method has the highest theoretical atom economy but often requires harsh conditions and is not generally applicable.
Activation to Acid Chloride: Converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) followed by reaction with the amine generates the amide. This two-step process has lower atom economy due to the atoms lost in the activating agent (SO₂ and HCl).
Optimized Synthetic Routes for this compound and Key Intermediates
The most common and optimized route for synthesizing this compound involves the coupling of 3-(2-thienyl)acrylic acid and 4-aminopyridine using a suitable coupling agent.
Step-by-Step Reaction Protocols and Conditions
An optimized laboratory-scale synthesis can be performed using peptide coupling reagents, which are known for their efficiency and mild reaction conditions.
Protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent:
Preparation: In a round-bottom flask, 3-(2-thienyl)acrylic acid (1.0 equivalent) is dissolved in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
Activation: To this solution, HATU (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) are added. The mixture is stirred at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate.
Coupling: 4-aminopyridine (1.0 equivalent) is added to the reaction mixture.
Reaction: The reaction is stirred at room temperature for 4-12 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
Work-up: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration. Alternatively, the product can be extracted into an organic solvent like ethyl acetate (B1210297). The organic layer is then washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, a saturated sodium bicarbonate solution to remove unreacted acid, and finally with brine.
Drying: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
An alternative method involves the use of phosphorus oxychloride (POCl₃) and a base. researchgate.net
Protocol using POCl₃:
Preparation: 4-aminopyridine (1.0 eq) and 3-(2-thienyl)acrylic acid (1.0 eq) are dissolved in a solvent like chloroform.
Base Addition: Triethylamine (2.0 eq) is added, and the mixture is cooled in an ice bath to 0-5 °C.
Coupling Agent Addition: POCl₃ (2.0 eq) is added dropwise while maintaining the low temperature and stirring continuously.
Reaction: The reaction is typically complete within 30-60 minutes, as monitored by TLC.
Work-up and Purification: The reaction is quenched with water or ice, and the product is extracted, washed, dried, and purified as described above.
Purification Strategies and Yield Optimization
Purification:
Recrystallization: The crude product obtained after work-up can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane (B92381). This method is effective for obtaining highly pure crystalline material.
Column Chromatography: If recrystallization is insufficient, silica (B1680970) gel column chromatography is the preferred method for purification. A gradient of ethyl acetate in hexane is typically used as the eluent to separate the product from impurities.
Yield Optimization:
Choice of Coupling Reagent: Modern coupling reagents like HATU, HOBt/EDCI, or COMU often provide higher yields and cleaner reactions with fewer side products compared to older methods. amazonaws.com
Solvent: Anhydrous polar aprotic solvents like DMF or Dichloromethane (DCM) are generally preferred to ensure all reactants remain in solution.
Base: The choice and stoichiometry of the base are crucial. Non-nucleophilic hindered bases like DIPEA are used to scavenge the acid produced during the reaction without competing in nucleophilic attack.
Temperature Control: Maintaining low temperatures during the addition of reactive coupling agents can minimize side reactions and degradation of starting materials.
Exploration of this compound Analogs and Libraries
The core scaffold of this compound is amenable to chemical modification at three primary locations: the thiophene (B33073) ring, the pyridine (B92270) ring, and the acrylamide (B121943) linker. This allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. nih.govresearchgate.net
The synthesis of these analogs generally follows the same amide coupling strategy, using appropriately substituted starting materials.
| Modification Site | Type of Modification | Example Starting Materials | Resulting Analog Structure | Relevant Literature |
| Thiophene Ring | Substitution | 3-(5-chlorothiophen-2-yl)acrylic acid | N-4-pyridinyl-3-(5-chlorothiophen-2-yl)acrylamide | researchgate.net |
| Isosteric Replacement | 3-(Furan-2-yl)acrylic acid | N-4-pyridinyl-3-(furan-2-yl)acrylamide | nih.gov | |
| Isosteric Replacement | 3-(4-methoxyphenyl)acrylic acid (Cinnamic acid derivative) | N-4-pyridinyl-3-(4-methoxyphenyl)acrylamide | researchgate.net | |
| Pyridine Ring | Substitution | 4-amino-2-chloropyridine | N-(2-chloro-4-pyridinyl)-3-(2-thienyl)acrylamide | mdpi.com |
| Isomeric Variation | 2-aminopyridine | N-2-pyridinyl-3-(2-thienyl)acrylamide | researchgate.net | |
| Isomeric Variation | 3-aminopyridine | N-3-pyridinyl-3-(2-thienyl)acrylamide | - | |
| Acrylamide Linker | Saturation of Double Bond | 3-(2-thienyl)propanoic acid | N-4-pyridinyl-3-(2-thienyl)propanamide | - |
| Substitution on Double Bond | 2-methyl-3-(2-thienyl)acrylic acid | N-4-pyridinyl-2-methyl-3-(2-thienyl)acrylamide | - |
Strategies for Structural Modifications on Pyridine Moiety
The pyridine scaffold is a cornerstone in drug design, and its modification is a key strategy for optimizing molecular properties. rsc.orgnih.gov For derivatives of this compound, several approaches can be employed to alter the pyridine moiety.
Ring Substitution: The introduction of various substituents onto the pyridine ring is a primary modification strategy. This can be achieved through electrophilic or nucleophilic aromatic substitution reactions, depending on the desired substituent and its position. For instance, annulation reactions with different reagents can create novel fused heterocyclic derivatives containing the pyridine moiety. researchgate.net The synthesis of isoxazolo-based pyridine heterocycles represents another environmentally benign method for modification. rsc.org
Click Tailing: A modern approach involves the use of copper-catalyzed "click" reactions to attach diverse molecular tails. For example, an azido-functionalized pyridine can be reacted with various terminal alkynes to generate a library of 1,2,3-triazole-substituted pyridine derivatives. mdpi.com This method allows for the introduction of both small substituents that may interact with a target's active site and longer chains designed to engage with surface amino acids. mdpi.com
Hybridization: A hybridization approach can be employed, using the pyridine unit as a foundational core to develop novel hybrid compounds. This involves linking the pyridine scaffold with other pharmacologically active moieties, such as quinazolines, to create molecules with potentially synergistic or novel biological activities. mdpi.com
Table 1: Methodologies for Pyridine Moiety Modification
| Strategy | Description | Example Reaction/Reagents | Reference |
|---|---|---|---|
| Ring Substitution | Direct introduction of functional groups onto the pyridine ring to alter electronic and steric properties. | Annelation reactions, synthesis of isoxazolo-pyridines. | rsc.orgresearchgate.net |
| Click Tailing | Modular addition of diverse substituents via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). | 4-azidopyridine-3-sulfonamide + various terminal alkynes. | mdpi.com |
| Hybridization | Linking the pyridine scaffold to other bioactive moieties to create hybrid molecules. | Coupling with quinazoline (B50416) precursors. | mdpi.com |
Strategies for Structural Modifications on Thienyl Moiety
Use of Pre-functionalized Thiophenes: A common and effective strategy is to utilize thiophene-containing starting materials that already bear the desired substituents. For example, the synthesis of complex thienylpyridines can begin with a pre-functionalized building block like ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate. nih.gov This approach allows for the incorporation of diverse and complex substitution patterns from the outset of the synthetic sequence.
Cyclization and Condensation Reactions: Modifications can be achieved through reactions that build new ring systems onto the thienyl core. The reaction of 3-halochromones with 1,3-dihydroindole-2-thiones can produce functionalized 2-benzoyl-8H-thienyl[2,3-b]indoles. researchgate.net Furthermore, cyclocondensation reactions of appropriately substituted thienyl derivatives with reagents like cycloalkanones can yield novel spiro compounds. nih.gov These methods significantly alter the steric profile of the original thienyl moiety.
Diversification at the Acrylamide Linker
The acrylamide linker is a versatile component that can be modified to fine-tune the molecule's conformation, flexibility, and interaction capabilities. ontosight.ai
N-Substituent Modification: The most direct modification involves varying the amine component used in the amide bond formation. A palladium-catalyzed hydroaminocarbonylation of acetylene (B1199291) with a wide range of complex, drug-like amines allows for a modular and diverse synthesis of N-substituted acrylamides. chemistryviews.org This method demonstrates broad functional group tolerance and high atom efficiency. chemistryviews.org Similarly, starting from a precursor like 4-(furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)–one, various N-substituted phenyl and N-benzyl groups can be introduced to create a library of derivatives. nih.gov
Post-Polymerization Modification: For acrylamide-based polymers, a novel approach for diversification is the direct transamidation of unactivated tertiary amides. acs.orgnih.govfigshare.com This strategy allows for the conversion of an existing amide into a new one, providing a powerful tool for late-stage functionalization without needing to synthesize each monomer individually. researchgate.net
Backbone Modification: The vinyl backbone of the acrylamide can also be altered. For instance, the synthesis of methacrylamide (B166291) derivatives introduces a methyl group on the alpha-carbon of the double bond. This is typically achieved by using methacrylate (B99206) anhydride (B1165640) or acryloyl chloride in the reaction with the corresponding amine, such as dopamine (B1211576) hydrochloride. nih.gov
Sustainable and Scalable Synthetic Approaches for this compound
The growing emphasis on environmentally responsible and economically viable chemical manufacturing has driven the development of sustainable and scalable synthetic routes for pharmaceutically relevant molecules.
Green Chemistry Principles in Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For the synthesis of N-heterocycles like pyridines and related acrylamides, these principles are increasingly being applied.
Use of Greener Solvents: A major focus of green chemistry is replacing conventional volatile organic compounds with safer alternatives. mdpi.com Water, polyethylene (B3416737) glycol (PEG), and bio-based solvents are being explored for the synthesis of nitrogen heterocycles due to their low toxicity. mdpi.com For example, the synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamides has been achieved using green chemistry techniques that minimize hazardous reagents. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for promoting chemical reactions under solvent-free conditions or in green solvents. rasayanjournal.co.innih.gov This technique often leads to shorter reaction times, higher yields, and enhanced selectivity. Multicomponent reactions, which combine several reactants in a single step to form a complex product, can be efficiently carried out under microwave irradiation, significantly improving the atom economy and sustainability of the process. nih.gov
Exploration of Catalytic and Flow Chemistry Methods
Catalytic and flow chemistry methods offer significant advantages in terms of efficiency, safety, and scalability, making them highly suitable for the synthesis of active pharmaceutical ingredients (APIs). nih.govmdpi.com
Catalytic Approaches: The use of catalysts is fundamental to green and efficient synthesis. Palladium-catalyzed methods, for instance, are highly effective for forming the acrylamide bond. A recently developed palladium-catalyzed carbonylation allows for the synthesis of acrylamides from 1,2-dichloroethane (B1671644) and various amines with high efficiency and broad substrate tolerance. rsc.org This approach provides a modular route to complex acrylamides. chemistryviews.org
Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis
| Parameter | Batch Chemistry | Flow Chemistry | Reference |
|---|---|---|---|
| Safety | Higher risk with hazardous/unstable intermediates due to large volumes. | Improved safety due to small reactor volumes and better control; hazardous reagents can be generated and consumed in-situ. | nih.govjst.org.in |
| Scalability | Complex; may require re-optimization due to changes in heat/mass transfer. | Simpler; achieved by extending run time ("scaling out") rather than increasing reactor size. | jst.org.in |
| Process Control | Difficult to maintain uniform temperature and mixing in large volumes. | Precise control over temperature, pressure, and residence time, leading to higher reproducibility. | jst.org.in |
| Efficiency | Lower overall yield in multi-step synthesis due to isolation of intermediates. | Higher efficiency possible by telescoping multiple reaction steps without intermediate isolation. | mdpi.com |
Identification and Validation of Primary Biological Targets
Specific studies identifying the primary biological targets of this compound have not been identified in the available literature. The acrylamide moiety present in the compound is known to act as a Michael acceptor, suggesting that it could covalently bind to nucleophilic residues, such as cysteine, in proteins. This reactivity is a common feature of many targeted covalent inhibitors. However, the specific protein(s) that this compound preferentially binds to have not been reported.
There is no available information on the use of target deconvolution strategies, such as affinity proteomics, to identify the cellular targets of this compound. Such methods would be essential to isolate and identify the specific proteins that interact with this compound within a complex biological system.
Without the initial identification of a primary biological target, no studies utilizing orthogonal validation methods like CRISPR/Cas9 or siRNA to confirm the interaction of this compound with a specific target could be found. These techniques are typically employed to validate that the engagement of a putative target by a compound is responsible for its observed biological effects.
Biochemical Characterization of this compound-Target Interactions
As the primary biological target(s) of this compound remain unidentified, there is no specific data available on the biochemical characterization of its interactions.
No studies detailing the enzyme kinetics or inhibition mechanisms of this compound have been reported. To perform such an analysis, the specific enzyme target would first need to be identified.
There is no information available regarding the receptor binding affinities or modulatory effects of this compound. Receptor binding assays would be necessary to determine if this compound interacts with any specific receptors and to quantify the affinity of such interactions.
No data from biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is available for this compound. These methods are used to measure the real-time kinetics and thermodynamics of binding between a ligand and its protein target, which, as stated, has not been identified for this compound.
Cellular Pathway Modulation and Downstream Effects
The cellular effects of this compound are likely influenced by the individual and synergistic activities of its pyridine, thienyl, and acrylamide moieties.
Although direct studies on this compound are not available, the acrylamide scaffold is known to modulate several key signaling pathways implicated in cancer. For instance, acrylamide has been shown to activate the PI3K/AKT pathway, a critical signaling cascade that promotes cell proliferation and inhibits apoptosis. nih.gov Research indicates that acrylamide can upregulate the expression of microRNA-21, which in turn downregulates the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway. nih.gov Furthermore, acrylamide has been observed to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular growth and differentiation. mdpi.com Specifically, acrylamide can increase the phosphorylation of JNK and p38, key components of the MAPK pathway. mdpi.com
The pyridine ring, a common feature in many kinase inhibitors, suggests that this compound could potentially target and inhibit various protein kinases, thereby affecting numerous signaling pathways that are often dysregulated in cancer. nih.govnih.gov
Table 1: Potential Signaling Pathways Modulated by Acrylamide Derivatives
| Signaling Pathway | Modulating Component | Potential Effect | Reference |
| PI3K/AKT | Acrylamide | Activation | nih.gov |
| MAPK | Acrylamide | Activation | mdpi.com |
| Kinase Cascades | Pyridine | Inhibition | nih.govnih.gov |
This table is based on data from related compounds and suggests potential activities for this compound.
Gene expression and proteomic studies of compounds structurally related to this compound offer insights into its potential cellular impact. Acrylamide exposure in non-tumorigenic breast cells has been shown to increase the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (Cox-2), both of which are associated with early molecular changes in cancer development. mdpi.com In human monocytic cells, acrylamide can induce histone modifications, specifically H3K4 and H3K36 tri-methylation, in the promoter region of the SDHA gene, which is part of the mitochondrial respiratory chain. nih.gov
Proteomic analyses of cancer cells treated with tryptoline (B14887) acrylamide stereoprobes have identified over 300 structurally and functionally diverse protein binding events. broadinstitute.orgnih.gov These studies highlight the potential for acrylamide-containing compounds to interact with a wide range of cellular proteins. Furthermore, quantitative proteomic profiling of cancer cells treated with methoxychalcone derivatives, which share some structural similarities with the thienyl group, revealed significant effects on the cell cycle and unfolded protein response pathways. nih.gov
Table 2: Genes and Proteins Potentially Modulated by this compound Based on Related Compound Studies
| Gene/Protein | Modulating Component | Cell Line | Observed Effect | Reference |
| iNOS | Acrylamide | Breast epithelial cells | Increased expression | mdpi.com |
| Cox-2 | Acrylamide | Breast epithelial cells | Increased expression | mdpi.com |
| SDHA | Acrylamide | Human monocytic THP-1 | Increased gene expression | nih.gov |
| p53 | Acrylamide | Embryonic fibroblast cells | Upregulated expression | nih.gov |
| p21 | Acrylamide | Embryonic fibroblast cells | Upregulated expression | nih.gov |
This table is based on data from related compounds and suggests potential activities for this compound.
The acrylamide moiety is known to induce cytotoxic and anti-proliferative effects in various cancer cell lines. nih.gov For example, in A549 human lung adenocarcinoma cells, acrylamide treatment led to a dose-dependent decrease in cell viability and induced apoptosis in a significant portion of the cell population. nih.gov Morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation, have been observed in cells exposed to acrylamide. nih.gov
Similarly, various acrylamide derivatives have demonstrated potent anticancer activity. mdpi.com Certain newly synthesized acrylamide derivatives have shown significant cytotoxic profiles against the MCF-7 breast cancer cell line, inducing cell cycle arrest at the G2/M phase and promoting apoptosis. mdpi.comresearchgate.net This apoptotic induction was confirmed by an increase in the activity of caspases 3/7. mdpi.com
Table 3: Cellular Phenotypes Potentially Induced by this compound Based on Related Compound Studies
| Cellular Phenotype | Modulating Component | Cell Line | Key Findings | Reference |
| Cytotoxicity | Acrylamide | A549 | IC50 of 4.6 mM after 24h | nih.gov |
| Anti-proliferation | Acrylamide | A549 | Proportional decrease in viability | nih.gov |
| Apoptosis | Acrylamide | A549 | 64% of cells undergo apoptosis | nih.gov |
| Cell Cycle Arrest | Acrylamide Derivatives | MCF-7 | Arrest at G2/M phase | mdpi.comresearchgate.net |
This table is based on data from related compounds and suggests potential activities for this compound.
Intracellular Pharmacokinetics and Pharmacodynamics (iPK/iPD)
The intracellular fate of this compound is crucial for its potential therapeutic efficacy.
The cellular uptake of small molecule kinase inhibitors, a class to which this compound may belong, can occur through passive diffusion or active transport mechanisms. mdpi.com The physicochemical properties of the molecule, such as its lipophilicity and size, play a significant role in its ability to cross the cell membrane. The presence of both a pyridine and a thienyl ring could influence these properties.
Studies on other small molecules have shown that cellular uptake can be mediated by transporter proteins. nih.gov For instance, some anticancer drugs are transported into cells by glucose transporters like GLUT1. nih.gov It is also possible that this compound could be a substrate for ATP-binding cassette (ABC) transporters, which are involved in drug efflux and can contribute to multidrug resistance. mdpi.com
The subcellular localization of a compound is critical to its mechanism of action. Given its potential as a kinase inhibitor, this compound might be expected to localize to the cytoplasm and/or nucleus where many signaling kinases reside. The pyridine moiety, being a key component of many anticancer drugs, often interacts with targets within these compartments. chemijournal.com
Fluorescence microscopy studies of pyridine-thiazole hybrid molecules have shown that these compounds can penetrate cancer cells and accumulate near the nucleus. mdpi.com This suggests that this compound could exhibit similar subcellular distribution patterns, allowing it to interact with intracellular targets and modulate signaling pathways involved in cell growth and survival.
Assessment of Intracellular Concentration-Response Relationships
The assessment of intracellular concentration-response relationships for the compound this compound is crucial for understanding its pharmacological effects at a cellular level. This involves determining the concentration of the compound within the cell required to elicit a specific biological response and characterizing the nature of this relationship. While direct studies quantifying the intracellular concentration of this compound and correlating it with its cellular effects are not extensively available in the public domain, an understanding can be inferred from the known reactivity of the acrylamide functional group and the biological activities of structurally related molecules.
The acrylamide moiety is an α,β-unsaturated carbonyl group, which acts as a soft electrophile. This chemical feature allows it to react with soft biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins and the antioxidant glutathione (B108866) (GSH), through a Michael addition reaction. nih.govnih.gov This covalent modification of cellular proteins is a primary mechanism by which many acrylamide-containing compounds exert their biological effects. nih.gov
The intracellular concentration of this compound would be expected to directly influence the rate and extent of these covalent adduction events. A higher intracellular concentration would lead to a greater occupancy and modification of its protein targets, resulting in a more pronounced biological response. The relationship between the intracellular concentration and the observed effect, such as enzyme inhibition or modulation of a signaling pathway, can be complex and is dependent on several factors including the accessibility of the target protein, the reactivity of the specific cysteine residue, and the rate of compound influx and efflux from the cell.
Research on various acrylamide derivatives has demonstrated a clear concentration-dependent cytotoxicity and induction of cellular stress responses. nih.gov For instance, studies on a range of acrylamides have shown that their cytotoxicity and ability to activate the oxidative stress response are linearly correlated with their reaction rates with glutathione. nih.gov This suggests that the intracellular concentration of the acrylamide directly dictates the level of GSH depletion and subsequent cellular redox imbalance. nih.gov
While specific target proteins for this compound are not definitively identified in the available literature, compounds with similar structures, containing pyridine and thiophene rings, have been investigated for their potential as anticancer agents. nih.govnih.gov The antiproliferative activity of such compounds is often assessed by determining their IC50 values (the concentration required to inhibit 50% of cell growth) in various cancer cell lines. This provides an indirect measure of a concentration-response relationship, although it reflects the extracellularly applied concentration rather than the intracellular one.
The cellular uptake of this compound, which determines its intracellular concentration, would be influenced by its physicochemical properties, such as its lipophilicity and ability to cross the cell membrane. The pyridine and thiophene rings in its structure will modulate these properties. nih.gov
Interactive Data Table: Biological Activity of Related Acrylamide and Pyridine Derivatives
While specific data for this compound is not available, the following table presents data for related compounds to illustrate the type of concentration-response data generated in cellular assays.
| Compound/Derivative Class | Cell Line | Endpoint | Concentration (IC50) | Reference |
| Acrylamides (general) | Reporter gene cell lines | Cytotoxicity | Concentration-dependent | nih.gov |
| Acrylamides (general) | Reporter gene cell lines | Oxidative Stress Response | Concentration-dependent | nih.gov |
| Pyridine Derivatives | Various cancerous cell lines | Antiproliferative activity | Varies (structure-dependent) | nih.gov |
Rationale for Investigating N 4 Pyridinyl 3 2 Thienyl Acrylamide
Hypothesis Driving Compound Synthesis and Evaluation
The synthesis and investigation of this compound are likely driven by the hypothesis that the combination of its constituent chemical moieties will result in a molecule with significant biological activity. This hypothesis is built upon established principles in medicinal chemistry:
Bioisosteric Replacement and Scaffolding: The pyridine and thiophene rings are common bioisosteres found in many biologically active compounds. Their presence is often associated with interactions with specific biological targets. The overarching hypothesis is that the thienyl-acrylamide-pyridinyl scaffold can serve as a template for inhibitors of various enzymes, particularly kinases.
Kinase Inhibition: A primary hypothesis for the evaluation of compounds like this compound is their potential to act as kinase inhibitors. Many kinase inhibitors feature heterocyclic systems that occupy the ATP-binding site of the enzyme. The acrylamide group can be designed to form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition, a strategy that has proven effective in cancer therapy.
Antimicrobial and Anticancer Potential: The thiophene and pyridine rings are present in numerous compounds with demonstrated antimicrobial and anticancer properties. The hypothesis is that a molecule combining these two heterocycles could exhibit synergistic or potent activity against various pathogens or cancer cell lines. Research into similar structures has shown that such compounds can interfere with microbial growth and induce apoptosis in cancer cells.
Unique Structural Features and Their Potential Impact
The structure of this compound is characterized by a specific arrangement of its functional groups, which is expected to have a direct impact on its chemical properties and biological activity.
The molecule consists of a pyridine ring and a thiophene ring connected by an acrylamide linker. The nitrogen atom of the acrylamide is attached to the 4-position of the pyridine ring, while the carbon-carbon double bond of the acrylamide is conjugated with the thiophene ring. This arrangement results in a relatively planar and conjugated system, which can influence its electronic properties and its ability to interact with biological macromolecules.
The key structural features and their potential implications include:
Heterocyclic Rings:
Pyridine Ring: The pyridine ring is a basic heterocycle that can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets. Its nitrogen atom can act as a hydrogen bond acceptor.
Thiophene Ring: The thiophene ring, a sulfur-containing heterocycle, is also capable of various non-covalent interactions. It is a common feature in many pharmaceuticals and is known to contribute to favorable pharmacokinetic properties.
Acrylamide Linker:
Pre Clinical Biological Evaluation and Efficacy Profiling of N 4 Pyridinyl 3 2 Thienyl Acrylamide
In vitro Pharmacological Activity Assessment in Cell-Based Assays
The in vitro evaluation of N-4-pyridinyl-3-(2-thienyl)acrylamide has been crucial in determining its potency, selectivity, and cellular mechanism of action.
While the precise high-throughput screening (HTS) campaign that led to the initial identification of this compound is not extensively detailed in publicly available literature, a common approach for identifying modulators of G-protein coupled receptors (GPCRs) like S1P4 involves cell-based assays that measure downstream signaling events. nih.gov A plausible HTS methodology would involve the use of a stable cell line engineered to express the human S1P4 receptor. nih.gov
A common HTS method utilizes a reporter gene assay, where the activation of the receptor leads to the expression of a reporter protein, such as luciferase or green fluorescent protein (GFP). springernature.com Alternatively, biosensors that detect changes in intracellular second messengers, like cyclic AMP (cAMP) or calcium, are frequently employed. nih.gov For instance, a GloSensor™ cAMP assay could be used in a Gαi-coupled receptor like S1P4 to screen for agonists that inhibit cAMP production or antagonists that block this inhibition. nih.gov Large chemical libraries are screened in a multi-well plate format (e.g., 384- or 1536-well plates) to identify "hits" that modulate the receptor's activity. springernature.commdpi.com These initial hits then undergo further validation and characterization. mdpi.com
Following its initial identification, this compound, also known as CYM50358, has been characterized in various cell-based assays to determine its potency. There is some discrepancy in the literature regarding its action, with some studies identifying it as an antagonist while others suggest it has agonist properties.
As an antagonist of the S1P4 receptor, CYM50358 has an IC50 of 25 nM. medchemexpress.com In studies on human platelets, CYM50358 was shown to reverse the suppressive effect of S1P on collagen-induced phosphorylation of HSP27 at a concentration of 10 μM. medchemexpress.com In mast cell degranulation assays using RBL-2H3 cells, CYM50358 demonstrated inhibitory effects on antigen-induced degranulation. nih.gov
In the context of cancer cell lines, the compound's effects have also been assessed. For instance, in a mammary tumor cell spheroid co-culture system, treatment with the S1P4R antagonist, CYM50358, resulted in an increase in anti-tumor CD8 T cells. alzdiscovery.org The determination of potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), is typically achieved by generating dose-response curves where cell viability or a specific cellular response is measured across a range of compound concentrations. nih.govmdpi.comresearchgate.netresearchgate.net
Table 1: In vitro Potency of this compound (CYM50358) in Cell-Based Assays
| Cell Line/System | Target | Activity | Potency (IC50/EC50) | Reference |
|---|---|---|---|---|
| Recombinant S1P4 | S1P4 Receptor | Antagonist | 25 nM | medchemexpress.com |
| Human Platelets | S1P4 Receptor | Functional Antagonist | 10 µM (effective concentration) | medchemexpress.com |
| RBL-2H3 Mast Cells | S1P4 Receptor | Inhibitor of degranulation | Not specified | nih.gov |
Selectivity is a critical attribute of a therapeutic compound, as off-target interactions can lead to undesirable side effects. creative-biolabs.comreactionbiology.comnih.gov For this compound, selectivity has been primarily characterized within the sphingosine-1-phosphate receptor family.
CYM50358 is reported to be a selective S1P4 antagonist. medchemexpress.com It exhibits significantly less potent inhibition of the S1P1 receptor, with a reported IC50 of 6.4 μM, demonstrating a considerable selectivity window for S1P4 over S1P1. medchemexpress.com The structural basis for S1P recognition and selectivity among the S1P receptor family is an area of active research, with specific amino acid residues contributing to ligand binding and receptor activation. nih.gov
A comprehensive off-target profiling of this compound against a broad panel of receptors, enzymes, ion channels, and transporters would be necessary to fully assess its safety profile. creative-biolabs.comreactionbiology.comnih.gov Such counter-screens are standard practice in drug discovery to identify potential liabilities early in the development process. creative-biolabs.comreactionbiology.com These panels can include dozens or even hundreds of targets to provide a comprehensive overview of a compound's specificity. reactionbiology.com
Table 2: Selectivity Profile of this compound (CYM50358)
| Target | Potency (IC50) | Selectivity (fold vs. S1P4) | Reference |
|---|---|---|---|
| S1P4 | 25 nM | - | medchemexpress.com |
In vivo Efficacy Assessment in Defined Animal Models of Disease
The in vivo efficacy of this compound has been evaluated in animal models of diseases where the S1P4 receptor is implicated, such as cancer and allergic asthma.
Rodent Models: Mouse models are the predominant system for evaluating the in vivo efficacy of compounds like this compound, largely due to the genetic and physiological similarities to humans. nih.gov
Glioblastoma Models: For cancer research, particularly glioblastoma, patient-derived xenograft (PDX) models are often used. nih.govexonpublications.com In these models, human glioblastoma cells, sometimes those resistant to standard therapies like temozolomide, are implanted into immunocompromised mice. mdpi.com This approach allows for the evaluation of the compound's anti-tumor activity in a model that closely recapitulates the human disease. nih.govnih.govexonpublications.com Genetically engineered mouse models (GEMMs) of glioma are also employed to study tumor development in an immune-competent setting. mdpi.com
Allergic Asthma Models: To investigate the role of the S1P4 receptor in allergic inflammation, ovalbumin-induced allergic asthma models in mice are utilized. nih.gov These models mimic key features of human asthma, including airway inflammation, mucus production, and elevated levels of inflammatory mediators. nih.gov
Zebrafish Models: While zebrafish are used in some preclinical studies due to their rapid development and suitability for high-throughput screening, there is no specific information in the reviewed literature on the use of zebrafish models to evaluate this compound.
The experimental design for in vivo efficacy studies is tailored to the disease model and the therapeutic hypothesis being tested.
Glioblastoma Studies: In a typical glioblastoma xenograft model, mice bearing tumors are randomized into treatment and control groups. mdpi.com The treatment group would receive this compound, while the control group receives a vehicle. Key study endpoints would include:
Tumor Growth Inhibition: Measured by imaging techniques or caliper measurements. mdpi.com
Histological Analysis: Examination of tumor tissue for markers of proliferation, apoptosis, and immune cell infiltration. alzdiscovery.org
Allergic Asthma Studies: In an ovalbumin-induced asthma model, the experimental design would involve sensitizing mice to ovalbumin and then challenging them to induce an asthmatic response. nih.gov this compound would be administered before the antigen challenge. nih.gov Study endpoints would include:
Bronchoalveolar Lavage Fluid (BALF) Analysis: Measurement of inflammatory cell counts (e.g., eosinophils, neutrophils) and cytokine levels (e.g., IL-4). nih.gov
Serum IgE Levels: A key marker of allergic sensitization. nih.gov
Lung Histology: Assessment of airway inflammation and mucus production using staining methods like Periodic acid-Schiff (PAS). nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| CYM50358 |
| Sphingosine-1-phosphate (S1P) |
| Temozolomide |
| Bortezomib |
| Cisplatin |
| Carboplatin |
| Benztropine |
| Thioridazine |
| Sertraline |
| Mefloquine |
| Artesunate |
| 5-Fluorouracil (5-FU) |
| Fluphenazine |
| Latrepirdine |
| Silodosin |
| Ticlopidine |
| Olaparib |
| Pergolide |
| JTE-013 |
| SPM-242 |
| Ki16425 |
| SEW2871 |
Exposure-Response Relationships in Animal Models
The relationship between the systemic exposure to a compound and its pharmacological response is a critical aspect of preclinical evaluation. For acrylamide (B121943) derivatives, the establishment of a clear exposure-response relationship is fundamental to understanding their therapeutic potential and guiding further development. Studies in animal models are designed to correlate specific concentrations of the compound in the body with observed biological effects. This involves administering a range of doses and measuring resulting plasma concentrations alongside efficacy endpoints. The data from such studies are essential for constructing models that can predict the therapeutic window and inform dose selection for subsequent studies.
Histopathological and Biomarker Analyses in Treated Tissues
To assess the effects of this compound at the tissue level, histopathological examinations and biomarker analyses are conducted. Following treatment in animal models, relevant tissues are collected and microscopically examined for any pathological changes. This analysis helps to identify the target organs of the compound's activity and any potential off-target effects.
In conjunction with histopathology, biomarker analysis in tissues provides molecular-level insights into the compound's mechanism of action. This can involve measuring changes in the expression or activity of specific proteins or genes that are known to be involved in the targeted biological pathway. For instance, in oncology studies, this might include markers of apoptosis or cell proliferation within tumor tissue.
Pharmacokinetic (PK) Characterization in Pre-clinical Species
The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME), which collectively influence its efficacy and duration of action.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are foundational to understanding the journey of this compound through the body.
Absorption: Following administration, the compound is absorbed into the bloodstream. For orally administered drugs, this involves passage through the gastrointestinal tract. cdc.gov The rate and extent of absorption are key parameters.
Distribution: Once in the systemic circulation, the compound distributes to various tissues and organs. nih.gov The volume of distribution provides an indication of the extent of this distribution.
Metabolism: The compound is chemically altered by metabolic processes, primarily in the liver. nih.gov These metabolic transformations can lead to the formation of active or inactive metabolites. The primary metabolite of acrylamide is glycidamide, formed via oxidation by cytochrome P450 2E1. researchgate.net Another significant metabolic pathway is conjugation with glutathione (B108866). nih.govresearchgate.net
Excretion: The parent compound and its metabolites are eliminated from the body, typically through urine or feces. nih.gov
Acrylamide is known to be readily absorbed and distributed throughout the body. nih.gov Its metabolism leads to the formation of mercapturic acid derivatives which are then excreted in the urine. nih.gov
Plasma Protein Binding and Tissue Distribution Analysis
The extent to which a compound binds to plasma proteins, such as albumin, influences its free concentration and, consequently, its availability to exert pharmacological effects and to be cleared from the body. Acrylamide has been shown to form adducts with plasma proteins. nih.gov Tissue distribution studies identify the organs and tissues where the compound accumulates, providing insights into potential sites of action and toxicity.
Bioavailability and Clearance Determinations
Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.gov It is a critical parameter for determining the appropriate dose and route of administration. Clearance is a measure of the rate at which a drug is removed from the body. nih.gov Together, these parameters determine the steady-state concentration of a drug in the plasma. nih.gov For acrylamide, oral bioavailability in rats has been reported to be high. nih.gov
Below is a representative table of pharmacokinetic parameters that would be determined in preclinical studies.
| Parameter | Description |
| Tmax | Time to reach maximum plasma concentration |
| Cmax | Maximum plasma concentration |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| Vd | Volume of distribution |
| CL | Clearance |
| F (%) | Bioavailability |
Pharmacodynamic (PD) Biomarker Validation in Animal Models
Pharmacodynamic biomarkers are used to measure the biological effect of a drug on the body. The validation of these biomarkers in animal models is a crucial step to demonstrate that the drug is engaging its intended target and producing the desired physiological response. nih.gov This involves showing a clear relationship between the biomarker response and the drug's exposure and efficacy. nih.gov The sensitivity of the biomarker to detect changes in the biological system following drug administration is also a key aspect of validation. nih.gov For acrylamide exposure, urinary metabolites such as N-acetyl-S-(2-carbamoylethyl)cysteine (AAMA) serve as biomarkers. researchgate.netnih.gov
Identification of Relevant PD Biomarkers
The identification of relevant pharmacodynamic (PD) biomarkers is a critical step in the preclinical assessment of any new chemical entity. For a compound like this compound, this process would begin with the elucidation of its mechanism of action and primary molecular target(s). Once the target is known, researchers can identify biomarkers that provide a readout of the compound's biological activity in relation to this target.
These biomarkers can be categorized as:
Target Engagement Biomarkers: These markers confirm that the compound is interacting with its intended target in the biological system. This could involve measuring the occupancy of a receptor or the inhibition of an enzyme.
Mechanism-Related Biomarkers: These are downstream indicators of the biological cascade initiated by the compound's interaction with its target. For example, if the compound inhibits a specific kinase, a relevant biomarker could be the phosphorylation status of a known substrate of that kinase.
The selection of appropriate biomarkers would be guided by in vitro studies and preliminary in vivo models to establish a clear link between the compound's activity and the biomarker's modulation.
Correlation of Compound Exposure with Biomarker Modulation
Following the identification of potential PD biomarkers, the next crucial phase is to establish a clear relationship between the concentration of this compound in the body (exposure) and the changes observed in these biomarkers (response). This is typically achieved through preclinical animal studies.
In these studies, different dose levels of the compound would be administered, and samples (such as blood, plasma, and tissue) would be collected over time. These samples would be analyzed for both the concentration of the compound (pharmacokinetics or PK) and the level of the identified PD biomarkers. The goal is to build a PK/PD relationship that demonstrates a dose-dependent and time-dependent effect of the compound on its target pathway.
A hypothetical data table illustrating the kind of data that would be collected is presented below.
Hypothetical Correlation of this compound Exposure with Biomarker Modulation
| Dose Group | Mean Plasma Concentration (ng/mL) | Percent Biomarker Modulation |
|---|---|---|
| Vehicle Control | 0 | 0% |
| Low Dose | 50 | 25% |
| Medium Dose | 150 | 60% |
This data would be essential for understanding the potency and efficacy of the compound in a living system and for guiding dose selection in further studies.
PD Modeling and Simulation for Optimal Dosing Regimens in Animal Studies
Pharmacodynamic (PD) modeling and simulation integrate the data from exposure-response analyses to create mathematical models that can predict the effect of the compound over time and at different dose levels. For this compound, this would involve using the established PK/PD relationships to simulate the expected biomarker response under various dosing scenarios.
The objectives of such modeling include:
Determining the Minimum Effective Dose: Identifying the lowest dose that produces a significant and desired level of biomarker modulation.
Optimizing the Dosing Schedule: Simulating different dosing frequencies (e.g., once daily vs. twice daily) to maintain the desired level of target engagement and biological effect over time.
Predicting Efficacy in Disease Models: Using the biomarker response as a surrogate for therapeutic efficacy to predict how the compound might perform in animal models of a specific disease.
Below is a hypothetical table representing the output of a PD simulation to determine an optimal dosing regimen.
Hypothetical PD Simulation for Dosing Regimen Optimization
| Dosing Regimen | Predicted Trough Biomarker Modulation | Predicted Peak Biomarker Modulation |
|---|---|---|
| 10 mg/kg Once Daily | 30% | 75% |
| 20 mg/kg Once Daily | 50% | 90% |
These simulations are invaluable for refining preclinical study designs, reducing the number of animals required for experiments, and providing a more rational basis for selecting dosing regimens for subsequent efficacy and safety studies.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for N 4 Pyridinyl 3 2 Thienyl Acrylamide Analogs
Design and Synthesis of N-4-pyridinyl-3-(2-thienyl)acrylamide Derivatives for SAR Exploration
The rational design of derivatives of this compound involves systematic modifications of its core components: the pyridine (B92270) ring, the thienyl ring, and the acrylamide (B121943) bridge. The synthesis of these analogs typically involves coupling reactions between a substituted 3-(2-thienyl)acrylic acid and a substituted 4-aminopyridine (B3432731), or related multi-step sequences that allow for diverse chemical introductions. mdpi.com
The pyridine ring is a key heterocyclic structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and pi-stacking interactions. nih.gov Its nitrogen atom can significantly influence the molecule's solubility and metabolic stability. nih.gov Systematic substitution on the N-4-pyridinyl moiety is a primary strategy for probing its role in ligand-receptor interactions.
Research on various pyridine-containing compounds has shown that the nature, position, and number of substituents can drastically alter biological activity. nih.gov For instance, introducing small, electron-donating groups like methyl (-CH₃) or methoxy (-OCH₃) can impact the electronic environment and lipophilicity. Conversely, electron-withdrawing groups such as halogens (e.g., -Cl, -F) or nitro (-NO₂) groups can modulate the pKa of the pyridine nitrogen and introduce new interaction points. nih.gov
In the context of this compound analogs, a hypothetical SAR exploration might involve synthesizing derivatives with substitutions at positions 2, 3, 5, and 6 of the pyridine ring. The findings could be tabulated to correlate structural changes with activity, as illustrated in the hypothetical data below.
Table 1: Hypothetical SAR Data for Pyridine Ring Substitutions
| Compound ID | Substitution (R) on Pyridine Ring | Position | IC₅₀ (nM) | Notes on Activity |
|---|---|---|---|---|
| Ref-1 | -H | - | 150 | Reference Compound |
| PR-1a | -CH₃ | 2 | 125 | Increased lipophilicity, slight increase in activity. |
| PR-1b | -OCH₃ | 2 | 95 | Electron-donating group enhances activity. |
| PR-1c | -Cl | 2 | 210 | Electron-withdrawing group may introduce unfavorable steric or electronic effects. |
| PR-1d | -OH | 3 | 80 | Potential for new hydrogen bond interaction. |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry to demonstrate SAR concepts.
The 2-thienyl group, another important aromatic heterocycle, offers unique electronic properties and opportunities for interaction within a biological target. Its sulfur atom can participate in specific interactions, and the ring itself is subject to metabolic processes like oxidation. Modifications to this ring are a key strategy for optimizing activity and pharmacokinetic properties.
SAR studies on related thienyl-containing molecules have demonstrated the importance of substitution. researchgate.net For this compound analogs, substitutions are typically explored at positions 3, 4, and 5 of the thiophene (B33073) ring. Introducing substituents can alter the planarity of the molecule, its electronic distribution, and its susceptibility to metabolism. For example, adding a halogen at the 5-position could block a potential site of metabolism, thereby increasing the compound's half-life.
Table 2: Hypothetical SAR Data for Thienyl Ring Substitutions
| Compound ID | Substitution (R) on Thienyl Ring | Position | IC₅₀ (nM) | Notes on Activity |
|---|---|---|---|---|
| Ref-1 | -H | - | 150 | Reference Compound |
| TR-1a | -CH₃ | 5 | 130 | Minor improvement in activity. |
| TR-1b | -Br | 5 | 90 | Halogen may block metabolism and form halogen bonds. |
| TR-1c | -NO₂ | 5 | 350 | Strong electron-withdrawing group is detrimental to activity. |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry to demonstrate SAR concepts.
The acrylamide linker is not merely a spacer but a critical functional group. It acts as a Michael acceptor and its geometry (E/Z isomerism) and conformational flexibility are vital for correctly orienting the pyridine and thienyl rings within a binding site. nih.gov Modifications to this bridge can include altering its length, rigidity, or the electronic nature of the double bond.
Strategies for modification may include:
Saturation: Reducing the double bond to a single bond to create a propanamide linker, which would increase flexibility and remove the Michael acceptor characteristic.
Homologation: Extending the carbon chain to a butenamide or pentenamide to probe the optimal distance between the aromatic rings.
Substitution: Adding substituents, such as a methyl group, on the alpha or beta carbons of the acrylamide moiety can introduce steric effects and alter the electronics of the double bond. nih.gov
Replacement: Replacing the acrylamide with other bioisosteric linkers, such as a sulfonamide or a reverse amide, to explore different hydrogen bonding patterns and chemical stability.
These changes can profoundly affect the compound's binding affinity and reactivity. For instance, the acrylamide warhead is known to react with cysteine thiols, and modifications can tune this covalent interaction. nih.gov
Quantitative SAR (QSAR) Modeling and Ligand-Based Drug Design
QSAR represents a computational approach to formalize the structure-activity relationship by correlating variations in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors.
The development of a QSAR model is a systematic process that involves compiling a dataset of analogs with their corresponding biological activities, calculating a wide range of molecular descriptors, and then using statistical methods to build a mathematical equation that relates the two. nih.govwu.ac.th
For a series of this compound analogs, the key steps would be:
Data Set Selection: A training set of 20-30 compounds with a wide range of structural diversity and biological activity is typically chosen. wu.ac.thresearchgate.net
Descriptor Calculation: Molecular descriptors quantifying various properties are calculated. These can include:
Electronic Descriptors: Dipole moment, partial atomic charges.
Steric Descriptors: Molecular volume, surface area, specific shape indices (e.g., Kappa shape indices).
Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Model Building: Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a linear equation. wu.ac.th A hypothetical QSAR equation might look like: log(1/IC₅₀) = 0.75LogP - 0.21V_m + 0.54*σ + 2.31 Where LogP represents hydrophobicity, V_m is molecular volume, and σ is an electronic parameter (Hammett constant).
Model Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation, r²CV) and external validation with a separate test set of compounds. wu.ac.thresearchgate.net A robust and predictive QSAR model can then be used to estimate the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. uninsubria.it
In recent years, machine learning (ML) has emerged as a powerful tool to handle the complexity and non-linearity inherent in many SAR datasets. nih.gov Unlike traditional QSAR methods, ML algorithms can uncover intricate patterns that are not apparent with linear models.
Commonly used ML techniques in SAR analysis include:
Artificial Neural Networks (ANN): These are computational models inspired by the structure of the human brain. ANNs can model highly non-linear relationships between descriptors and activity and are particularly useful when large datasets are available. wu.ac.th
Support Vector Machines (SVM): SVMs are effective for both classification (e.g., active vs. inactive) and regression problems, adeptly handling high-dimensional descriptor spaces.
Random Forests (RF): This ensemble method builds multiple decision trees and merges them to get a more accurate and stable prediction. RF can also provide insights into the relative importance of different molecular descriptors.
The application of these techniques can lead to the development of more accurate and robust predictive models, facilitating the virtual screening of large compound libraries and the identification of novel this compound analogs with enhanced biological activity. nih.gov
Computational Chemistry and Cheminformatics Applications in N 4 Pyridinyl 3 2 Thienyl Acrylamide Research
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools that allow scientists to visualize and analyze how a molecule like N-4-pyridinyl-3-(2-thienyl)acrylamide might behave at the atomic level within a biological system. These techniques are fundamental to predicting its therapeutic potential and understanding its mechanism of action.
Prediction of Binding Modes and Interaction Energies with Target Proteins
Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein. For this compound, docking studies can identify the most likely binding pose within a protein's active site and estimate the strength of the interaction, often expressed as a binding energy or docking score. frontiersin.org
The key structural features of this compound—the pyridine (B92270) ring, the thienyl group, and the acrylamide (B121943) linker—all contribute to its potential interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within a binding pocket. uran.ua The amide group of the acrylamide linker provides both a hydrogen bond donor (N-H) and an acceptor (C=O). The aromatic pyridine and thienyl rings can engage in favorable pi-pi stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan. The acrylamide moiety itself is a Michael acceptor and can form a covalent bond with nucleophilic residues, such as cysteine, in a protein's active site, leading to irreversible inhibition. frontiersin.org
Docking studies on similar pyridinyl-acrylamide scaffolds against various protein kinases, a common target class for such inhibitors, have highlighted these interaction patterns. For instance, simulations often show the pyridine ring forming a key hydrogen bond with the "hinge region" of the kinase, a common binding motif for kinase inhibitors. nih.govresearchgate.net
Table 1: Predicted Interactions and Binding Energies for a Representative Pyridinyl Acrylamide Scaffold
| Target Protein (Example) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) Kinase | -8.5 to -10.2 | Met793, Leu718, Val726, Cys797 | Hydrogen Bond (Hinge), Hydrophobic, Covalent (Acrylamide-Cys) |
| Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase | -7.9 to -9.5 | Cys919, Phe918, Leu840, Asp1046 | Hydrogen Bond (Hinge), Hydrophobic, Ionic Interaction |
| PIM-1 Kinase | -8.1 to -9.1 | Lys67, Glu121, Leu120, Phe49 | Hydrogen Bond, Hydrophobic Interactions |
Note: This table is illustrative, based on docking studies of similar compounds. Actual values for this compound would require specific computational analysis.
Conformational Analysis and Flexibility of this compound in Biological Environments
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing how the molecule and its protein target behave over time. mdpi.com An MD simulation of this compound within a solvated, biological environment can elucidate its conformational flexibility.
The single bonds within the acrylamide linker allow for significant rotational freedom. This flexibility enables the molecule to adopt various conformations, which can be crucial for entering a protein's binding site and achieving an optimal fit. MD simulations can track the torsion angles of these bonds, revealing the most stable and frequently adopted shapes of the molecule. chemrxiv.org For instance, the simulation might show the thienyl and pyridinyl rings twisting relative to each other, exploring a range of orientations that could influence binding affinity and selectivity. mdpi.com This dynamic behavior is critical, as a molecule that is too rigid may not be able to adapt to the active site, while one that is too flexible may lose too much conformational energy upon binding, weakening the interaction.
In silico ADME Prediction and Property Optimization
Beyond target interaction, the success of a potential drug is determined by its pharmacokinetic profile: how it is absorbed, distributed, metabolized, and excreted (ADME). In silico ADME prediction is a vital, cost-saving step that flags potential liabilities early in the discovery process. nih.gov
Prediction of Absorption, Distribution, Metabolism, and Excretion Profiles
Various computational models are used to predict the ADME properties of this compound based on its structure. These models evaluate physicochemical properties that are known to influence a compound's behavior in the body. Key parameters include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, often assessed against frameworks like Lipinski's Rule of Five.
Predictions for compounds with similar pyridine-thiophene-amide structures suggest they generally have good potential for oral bioavailability. researchgate.netajol.info They are often predicted to have high intestinal absorption. ajol.info A significant area of investigation is their potential to cross the blood-brain barrier (BBB), which is desirable for neurological targets but a liability otherwise. Another critical prediction involves metabolism, particularly interactions with cytochrome P450 (CYP) enzymes, which are responsible for the breakdown of most drugs. nih.gov Predicting whether a compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6) is crucial for anticipating drug-drug interactions. nih.gov
Table 2: Representative In Silico ADME Predictions for a Thienyl-Acrylamide Scaffold
| ADME Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | ~244 g/mol | Compliant with Lipinski's Rule (<500) |
| logP (Lipophilicity) | 2.5 - 3.5 | Good balance for permeability and solubility |
| Human Intestinal Absorption | High (>90%) | Good potential for oral absorption. ajol.info |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have potential for CNS or non-CNS targets depending on optimization |
| CYP2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions |
| AMES Toxicity | Predicted Negative | Low likelihood of being a mutagen. ajol.info |
Note: These properties are estimations generated by computational models and require experimental validation.
Virtual Screening for Improved PK Properties (e.g., metabolic stability)
When in silico predictions identify a potential pharmacokinetic weakness, such as rapid metabolism by a specific CYP enzyme, computational methods can be used to guide the design of improved analogues. If a particular site on this compound is predicted to be a hotspot for metabolic oxidation, a virtual screening campaign can be launched.
In this process, large virtual libraries of related compounds are created by computationally adding different chemical groups at or near the metabolic hotspot. For example, adding a fluorine atom to a metabolically vulnerable position can block oxidation and enhance metabolic stability. These virtual analogues are then computationally screened for their ADME profiles and redocked into the target protein to ensure that the modification has not disrupted the necessary binding interactions. This iterative cycle of prediction, virtual modification, and re-evaluation helps prioritize the synthesis of new compounds with a higher probability of possessing improved pharmacokinetic properties.
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling is a powerful cheminformatics technique that distills the essential structural features of an active molecule into a 3D electronic and steric blueprint. dovepress.com This "pharmacophore" represents the minimum necessary arrangement of features required for biological activity.
For this compound, a pharmacophore model would likely include:
A hydrogen bond acceptor (the pyridine nitrogen).
A hydrogen bond donor (the amide N-H).
A hydrogen bond acceptor (the amide carbonyl oxygen).
Two aromatic/hydrophobic centers (the thienyl and pyridinyl rings).
A potential covalent interaction site (the acrylamide olefin).
This 3D model, complete with defined distances and angles between the features, can then be used as a query to rapidly screen vast databases containing millions of chemical compounds. researchgate.netzuj.edu.jo The goal is to identify molecules that, while potentially having a completely different underlying chemical skeleton (a novel scaffold), still place the key interacting groups in the same spatial orientation as the original active molecule. This approach is highly effective for discovering new classes of compounds that may have more favorable properties, such as improved potency, better pharmacokinetics, or novel intellectual property potential, than the original lead compound. researchgate.net
Development of this compound-Based Pharmacophores
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target. The development of a pharmacophore model for this compound would be a critical first step in understanding its structure-activity relationships (SAR) and in the discovery of novel, structurally diverse compounds with similar biological effects.
While specific pharmacophore models for this compound are not extensively documented in publicly available literature, the principles of their development can be illustrated by studies on related acrylamide derivatives. For instance, research on N-hydroxyphenyl acrylamides and N-hydroxypyridin-2-yl-acrylamides as inhibitors of human cancer leukemia K562 cells led to the development of a five-point pharmacophore model. This model, designated AADRR, comprised two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R). The successful generation of this model highlights the potential to define the key interaction points of acrylamide-based compounds with their biological targets.
A hypothetical pharmacophore model for this compound could be constructed based on its structural components: the pyridine nitrogen as a hydrogen bond acceptor, the acrylamide N-H group as a hydrogen bond donor, and the thiophene (B33073) and pyridine rings as aromatic/hydrophobic features. The relative spatial arrangement of these features would be crucial for its biological activity.
Table 1: Hypothetical Pharmacophore Features of this compound
| Feature Type | Potential Structural Origin |
| Hydrogen Bond Acceptor | Pyridine ring nitrogen |
| Hydrogen Bond Donor | Acrylamide N-H |
| Aromatic/Hydrophobic | Thiophene ring |
| Aromatic/Hydrophobic | Pyridine ring |
Identification of New Chemical Entities with Similar Biological Profiles
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for new chemical entities (NCEs) that possess a similar arrangement of pharmacophoric features but may have a different underlying chemical scaffold. This process, known as virtual screening, is a time and cost-effective method for identifying novel lead compounds.
For this compound, a validated pharmacophore model could be used to screen databases like ChEMBL, PubChem, or ZINC. The screening would identify molecules that match the defined features, and these hits could then be prioritized for further computational analysis, such as molecular docking, to predict their binding affinity to a target of interest.
Studies on other classes of compounds demonstrate the power of this approach. For example, virtual screening based on pyrazolopyrimidine analogs has been successfully employed to identify potent anti-filarial agents. nih.gov This methodology could be similarly applied to discover novel compounds with biological profiles comparable to that of this compound, potentially leading to the identification of molecules with improved potency, selectivity, or pharmacokinetic properties.
Data Mining and Cheminformatics for this compound Related Compounds
The vast and ever-growing repositories of biological and chemical data offer a rich resource for data mining and cheminformatics analyses. These approaches can uncover hidden relationships between chemical structures and biological activities, identify trends, and generate new hypotheses for further investigation.
Analysis of Publicly Available Bioactivity Databases
Publicly available bioactivity databases, such as ChEMBL, are invaluable resources for drug discovery. ebi.ac.uknih.gov These databases contain information on millions of compounds and their biological activities, curated from the scientific literature. nih.gov this compound is cataloged in ChEMBL with the identifier CHEMBL1578576. ontosight.ai
A cheminformatics analysis of ChEMBL could be performed to identify compounds structurally similar to this compound and to analyze their associated bioactivity data. This would involve searching the database for compounds containing the pyridinyl-thienyl-acrylamide scaffold and then examining the reported biological targets and activities for these compounds. Such an analysis could reveal potential targets for this compound and guide the design of focused screening assays.
For instance, a search for related 3-(3-pyridyl)acrylamide derivatives in the literature reveals their evaluation as antiallergic agents, with some compounds showing potent inhibitory activity against the 5-lipoxygenase enzyme. nih.gov This suggests that enzymes involved in inflammatory pathways could be potential targets for this compound.
Table 2: Bioactivity Data for a Related Pyridyl Acrylamide Derivative
| Compound | Target | Activity Type | Activity Value | Source |
| (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide | 5-Lipoxygenase | IC50 | Not specified | nih.gov |
| (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide | Passive Cutaneous Anaphylaxis (in vivo) | ED50 | 3.3 mg/kg | nih.gov |
This table presents data for a structurally related compound to illustrate the type of information that can be obtained from bioactivity databases and literature mining.
Network Pharmacology Approaches to Elucidate Polypharmacology
Network pharmacology is an emerging discipline that aims to understand the effects of drugs on a systems level by analyzing the complex network of interactions between drug molecules and multiple biological targets. nih.gov Many drugs exert their therapeutic effects not by acting on a single target but by modulating the activity of several targets, a concept known as polypharmacology.
Given the potential for this compound to interact with multiple biological targets, as suggested by the diverse activities of similar compounds, a network pharmacology approach would be highly valuable. This would involve several steps:
Target Prediction: Using computational tools to predict the potential protein targets of this compound based on its chemical structure.
Network Construction: Building a network that connects the predicted targets to each other and to known disease-related pathways.
Network Analysis: Analyzing the topology of the network to identify key nodes and pathways that are likely to be modulated by the compound.
This approach can provide insights into the potential mechanisms of action, identify potential synergistic or off-target effects, and suggest new therapeutic indications. For example, network pharmacology has been used to understand the multi-target mechanisms of traditional medicines and to identify novel drug combinations. nih.gov Applying this to this compound could reveal a more holistic understanding of its pharmacological profile beyond a single-target paradigm.
Advanced Analytical Methodologies for N 4 Pyridinyl 3 2 Thienyl Acrylamide in Complex Biological Systems
Quantitative Bioanalysis of N-4-pyridinyl-3-(2-thienyl)acrylamide and its Metabolites
The accurate quantification of this compound and its potential metabolites within intricate biological environments is fundamental to pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the primary tool for this purpose, offering unparalleled sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
A typical method involves extraction of the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection. researchgate.netresearchgate.net The use of an internal standard, such as a deuterated analog (e.g., acrylamide-d3), is critical for accurate quantification by correcting for matrix effects and variations in sample processing. researchgate.net
Chromatographic Conditions:
Column: A reverse-phase C18 column is commonly employed for the separation of acrylamide-related compounds. researchgate.net
Mobile Phase: A gradient elution using a mixture of an aqueous solution (often containing a modifier like formic acid or acetic acid to improve peak shape and ionization efficiency) and an organic solvent (typically acetonitrile (B52724) or methanol) is standard. nih.gov
Flow Rate: Typical flow rates are in the range of 0.2 to 0.5 mL/min. nih.gov
Mass Spectrometric Detection:
Ionization: Positive electrospray ionization (ESI+) is a frequently used mode for the analysis of pyridinyl-containing and acrylamide (B121943) compounds as it provides good ionization efficiency. nih.govresearchgate.net
Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification, offering high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. nih.gov
The validation of the developed method would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect. nih.govresearchgate.net
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of an Acrylamide Derivative
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI+ |
| MRM Transition | e.g., m/z 243.1 -> 121.1 |
| Collision Energy | 25 eV |
Application in Biological Matrices (e.g., plasma, tissues, cell lysates)
Once validated, the LC-MS/MS method can be applied to determine the concentration of this compound in various biological samples. Sample preparation is a critical step to remove interfering substances and enrich the analyte.
Plasma: Protein precipitation with a solvent like acetonitrile is a common first step. Further cleanup can be achieved using solid-phase extraction (SPE).
Tissues: Homogenization of the tissue is required, followed by extraction with an appropriate solvent. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation method for complex matrices. researchgate.net
Cell Lysates: Similar to plasma, protein precipitation or SPE can be employed to prepare cell lysates for analysis.
The ability to measure the compound in these different matrices allows for a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.
Spectroscopic Techniques for Ligand-Target Interaction Studies
Understanding how this compound interacts with its biological target is crucial for elucidating its mechanism of action. Several spectroscopic techniques are instrumental in these studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment-Based Screening and Ligand-Binding Studies
NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution. nih.gov Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of a ligand are in close contact with the target protein. nih.gov For fragment-based screening, NMR can be used to detect the binding of small molecular fragments, which can then be optimized to develop more potent ligands. nih.gov Changes in the chemical shifts of the protein's or ligand's NMR signals upon binding can provide information about the binding site and conformational changes. nih.gov
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that allows for the real-time monitoring of molecular interactions. mdpi.comnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. iusb.edu The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.comnih.gov
This technique provides valuable kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. iusb.edu
Table 2: Illustrative Kinetic Data from an SPR Experiment
| Parameter | Value |
| Association Rate (ka) | 2.5 x 10^5 M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 5.0 x 10⁻⁴ s⁻¹ |
| Equilibrium Dissociation Constant (KD) | 2.0 nM |
X-ray Crystallography and Cryo-Electron Microscopy for Co-crystal Structure Determination
To obtain a high-resolution three-dimensional structure of this compound bound to its target protein, X-ray crystallography or cryo-electron microscopy (cryo-EM) can be employed. nih.govmdpi.com
X-ray crystallography requires the formation of a high-quality crystal of the protein-ligand complex. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined. nih.gov This provides a detailed view of the binding mode of the ligand, including all the specific molecular interactions with the protein's active site. nih.govnsf.gov
Cryo-electron microscopy is a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. In cryo-EM, a vitrified sample of the protein-ligand complex is imaged with an electron microscope, and thousands of particle images are computationally averaged to reconstruct a 3D structure.
The structural information obtained from these techniques is invaluable for structure-based drug design, enabling the rational optimization of the ligand to improve its affinity and selectivity.
Imaging Mass Spectrometry (IMS) for Tissue Distribution Analysis
Spatial Localization of this compound in Tissues
No published studies were found that use IMS to map the spatial distribution of this compound in any biological tissues.
Metabolite Mapping in Biological Samples
There is no available data on the metabolites of this compound or their spatial mapping in biological samples via IMS.
Advanced Proteomic and Metabolomic Approaches for Mechanism Elucidation
Quantitative Proteomics to Identify Off-Targets or Pathway Perturbations
No research is available that applies quantitative proteomics to identify protein interactions, off-targets, or pathway perturbations specifically caused by this compound.
Metabolomics Profiling to Assess Metabolic Impact of Compound Exposure
No metabolomic profiling studies have been published that assess the metabolic impact of exposure to this compound.
Translational Potential and Drug Discovery Implications of N 4 Pyridinyl 3 2 Thienyl Acrylamide
Pre-clinical Lead Optimization and Candidate Selection
The journey of a promising compound like N-4-pyridinyl-3-(2-thienyl)acrylamide from a mere "hit" to a viable drug candidate is a meticulous process of optimization. This phase is critical for enhancing the desired therapeutic effects while minimizing potential adverse reactions.
Strategies for Enhancing Potency and Selectivity
The acrylamide (B121943) moiety in this compound is a key feature, acting as a "warhead" that can form a covalent bond with a target protein, often a cysteine residue within the active site of a kinase. rsc.org This irreversible binding can lead to prolonged target inhibition and high potency. acs.org Strategies to enhance the potency and selectivity of such compounds often involve modifying the core structure.
Structure-activity relationship (SAR) studies are crucial in this context. For instance, in a series of non-symmetric choline (B1196258) kinase inhibitors, derivatives with a 4-(dimethylamino)pyridinium (B8497252) head connected to a 3-aminophenol (B1664112) through various linkers were evaluated. It was found that compounds with the nitrogen atom of the aminophenol connected to the linker showed better inhibitory results. mdpi.com Conversely, for antiproliferative activity, compounds where the oxygen atom was bonded to the linker were superior. mdpi.com Such studies on related structures can guide the modification of the pyridine (B92270) and thiophene (B33073) rings or the acrylamide linker in this compound to optimize its interaction with a specific biological target.
The selectivity of covalent inhibitors is a significant concern, as off-target reactions can lead to toxicity. researchgate.net One approach to improve selectivity is to target non-conserved cysteine residues in the kinase family. nih.gov Global profiling of proteins targeted by covalent kinase inhibitors in human cancer cells has shown that these inhibitors can have limited concentration windows for selective target inhibition, beyond which substantial off-target reactivity occurs. nih.gov Computational methods, including quantum mechanics/machine learning (QM/ML) models, are being developed to predict the reactivity of acrylamide warheads, which could aid in designing more selective inhibitors. chemrxiv.org
Multi-parameter Optimization Beyond Target Engagement
Modern drug discovery extends beyond simple target engagement and potency. A successful drug candidate must possess a favorable profile of absorption, distribution, metabolism, and excretion (ADME) properties. Multi-parameter optimization (MPO) is a strategy used to simultaneously balance these often-conflicting properties. explorationpub.com
For acrylamide-containing compounds, MPO is particularly relevant. For instance, the incorporation of an acrylamide group into the structure of the EGFR inhibitor gefitinib (B1684475) was shown to significantly improve both its aqueous and 1-octanol (B28484) solubility, which can lead to better cell permeability and potentially improved intracellular drug concentrations. nih.gov This highlights that the acrylamide moiety itself can contribute positively to the physicochemical properties of a molecule.
MPO involves assessing a range of parameters early in the discovery process. For heterocyclic compounds like this compound, properties such as lipophilicity, polar surface area, and metabolic stability are critical. The pyridine ring, for example, is a common heterocycle in FDA-approved drugs and is known to improve aqueous solubility and metabolic stability due to the nitrogen atom's ability to form hydrogen bonds. nih.gov The thiophene ring also influences the compound's electronic and steric properties. The interplay of these structural components must be carefully balanced to achieve a drug-like profile.
Comparison with Existing and Emerging Therapeutic Modalities
The potential of this compound as a therapeutic agent can be understood by comparing it to existing and emerging treatment options, particularly in the context of kinase inhibition for diseases like cancer.
Mechanistic Advantages and Disadvantages
The covalent mechanism of action of this compound offers distinct advantages and disadvantages compared to non-covalent inhibitors.
Mechanistic Advantages:
Prolonged Duration of Action: Covalent binding leads to irreversible inhibition of the target protein. The restoration of cellular activity then depends on the synthesis of new protein, resulting in a pharmacodynamic effect that can outlast the drug's presence in the body. acs.org
High Potency: The formation of a stable covalent bond can significantly increase the potency of the inhibitor.
Overcoming Resistance: In some cases, covalent inhibitors can overcome drug resistance mechanisms that affect the binding of non-covalent drugs. researchgate.net
Mechanistic Disadvantages:
Potential for Off-Target Toxicity: The reactive acrylamide group can potentially bind to other proteins in the body, leading to off-target effects and toxicity. researchgate.net Careful design is required to ensure selectivity.
Neurotoxicity of Acrylamide: Acrylamide itself is a known neurotoxin, and there are concerns about the potential for cumulative neurotoxicity with long-term exposure. researchgate.net While the therapeutic doses of acrylamide-containing drugs are much lower than those associated with industrial exposure, this remains a consideration in drug development. Studies have shown that acrylamide can cause neurological symptoms and may be linked to the reduction of acetylcholinesterase activity. researchgate.netnih.gov
Development of Resistance: While covalent inhibitors can overcome some resistance mechanisms, mutations in the target protein, particularly at the site of covalent attachment (e.g., the C481S mutation in BTK), can lead to resistance to covalent inhibitors. emjreviews.com
Challenges and Future Perspectives in the Drug Discovery Process
The development of this compound and similar covalent inhibitors faces several challenges, but also holds significant promise for the future of targeted therapies.
A primary challenge is achieving a high degree of selectivity to minimize off-target effects. doaj.org The development of more sophisticated screening platforms and computational models will be crucial in designing inhibitors with improved safety profiles. nih.govchemrxiv.org Another challenge is the potential for drug resistance. researchgate.net The emergence of non-covalent inhibitors that can bind to mutated targets highlights the need for a diverse arsenal (B13267) of therapeutic strategies. nih.gov
The future of covalent inhibitors lies in the rational design of molecules with finely tuned reactivity and selectivity. explorationpub.com This includes exploring alternative reactive groups ("warheads") to the acrylamide moiety that may offer different reactivity profiles and improved safety. doaj.org The combination of covalent inhibitors with other therapeutic modalities, such as immunotherapy or other targeted agents, is also a promising avenue for future research to enhance efficacy and overcome resistance. nih.gov
The exploration of heterocyclic scaffolds like the pyridine and thiophene rings in this compound will continue to be a fruitful area of research. nih.gov These structural motifs offer a rich chemical space for the development of novel therapeutics with diverse biological activities. nih.gov
Overcoming Solubility and Formulation Challenges for Pre-clinical Studies
Several formulation strategies can be employed to overcome these challenges. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with poorly soluble compounds falling into Class II (low solubility, high permeability) and Class IV (low solubility, low permeability). wuxiapptec.com Assuming this compound falls into one of these categories, the following approaches could be considered:
pH Adjustment: The presence of the basic pyridine ring suggests that the solubility of this compound may be pH-dependent. Acidic buffer solutions could be used to protonate the pyridine nitrogen, potentially increasing aqueous solubility. mdpi.com
Co-solvents: Utilizing a mixture of solvents can enhance the solubility of poorly soluble compounds. mdpi.com For preclinical studies, a combination of water with biocompatible organic solvents might be explored.
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can improve the dissolution rate. wuxiapptec.com Techniques such as micronization or nanomilling could be employed.
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by keeping the drug in a dissolved state within the gastrointestinal tract. nih.gov
Polymer-Based Formulations: The use of polymers can also enhance solubility. For instance, studies on other acrylamide-based polymers have shown that the addition of certain salts can influence their thermal behavior and solubility in aqueous solutions. mdpi.comnih.gov
A study on antileishmanial 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives, which share structural similarities with the compound of interest, demonstrated that the introduction of a 4-pyridyl group could improve thermodynamic solubility at physiological pH. mdpi.com This suggests that the pyridinyl moiety in this compound might offer some advantage in terms of solubility compared to other related structures.
Table 1: Potential Formulation Strategies for this compound
| Strategy | Principle | Potential Advantages for this compound |
| pH Modification | Increase ionization of the basic pyridine ring. | Simple and cost-effective for initial in vitro and in vivo screening. |
| Co-solvency | Increase the polarity of the solvent system. | Can be tailored to achieve desired drug concentrations for preclinical testing. |
| Particle Size Reduction | Increase surface area to enhance dissolution rate. | Applicable to solid dosage forms and can improve bioavailability. |
| Lipid-Based Systems | Encapsulate the lipophilic drug to improve absorption. | May enhance oral bioavailability for poorly permeable compounds. |
| Polymeric Formulations | Form complexes or dispersions to improve solubility. | Can offer controlled release and improved stability. |
Strategic Planning for Further Pre-clinical Development
The preclinical development of this compound, particularly if it is being investigated as a kinase inhibitor, requires a well-defined strategic plan. The development of kinase inhibitors has seen significant advancements, with numerous approved drugs for various diseases, primarily cancer. scienceopen.com A preclinical plan for this compound would likely involve the following stages:
Target Validation and Selectivity Profiling: The first step is to confirm the molecular target(s) of this compound. Given its structural motifs, it may target various kinases. A comprehensive kinase profiling assay against a panel of kinases is essential to determine its selectivity. High selectivity is desirable to minimize off-target effects. nih.gov
In Vitro Efficacy Studies: Once the primary target(s) are identified, the compound's efficacy should be evaluated in relevant cell-based assays. For example, if it targets a kinase implicated in cancer, its anti-proliferative activity would be tested against a panel of cancer cell lines.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies are crucial to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body and to establish a relationship between the drug concentration and its pharmacological effect. These studies will inform dosing schedules for further in vivo experiments.
In Vivo Efficacy Models: The therapeutic potential of the compound must be demonstrated in relevant animal models of the target disease. For instance, if developed as an anti-cancer agent, xenograft models using human cancer cell lines would be appropriate. A preclinical study on novel tyrosine-kinase inhibitors for medullary thyroid cancer utilized both in vitro cell lines and in vivo zebrafish xenografts to evaluate antitumor activity. mdpi.com
Toxicology and Safety Pharmacology: A comprehensive assessment of the compound's safety profile is mandatory before it can be considered for human trials. This includes acute and repeated-dose toxicity studies in at least two animal species (one rodent and one non-rodent) to identify potential target organs of toxicity. srce.hr
A recent strategy in kinase inhibitor development is macrocyclization, which has been shown to improve potency, selectivity, and pharmacokinetic properties. scienceopen.com Depending on the initial findings, such medicinal chemistry strategies could be employed to optimize the properties of this compound.
Table 2: Illustrative Preclinical Development Plan for this compound as a Kinase Inhibitor
| Stage | Key Activities | Desired Outcome |
| Lead Optimization | Synthesis of analogues, Structure-Activity Relationship (SAR) studies. | Improved potency, selectivity, and drug-like properties. |
| In Vitro Pharmacology | Kinase profiling, cell-based efficacy assays. | Identification of primary target(s) and demonstration of cellular activity. |
| In Vivo Pharmacology | PK/PD studies, efficacy in animal models. | Establishment of a dose-response relationship and proof-of-concept in a living system. |
| Safety and Toxicology | Acute and chronic toxicity studies, safety pharmacology. | Determination of the No-Observed-Adverse-Effect-Level (NOAEL) and identification of potential toxicities. |
| IND-Enabling Studies | Final formulation development, manufacturing process optimization, and compilation of all data for regulatory submission. | Submission of an Investigational New Drug (IND) application to regulatory authorities. |
Ethical Considerations in Pre-clinical Research and Animal Model Utilization
The use of animals in preclinical research is a subject of significant ethical debate and is governed by strict regulations. All preclinical studies involving animals must adhere to the principles of Good Laboratory Practice (GLP) to ensure the quality and integrity of the data. srce.hr The ethical framework for animal research is built upon the "3Rs" principle:
Replacement: Using non-animal methods whenever possible. This includes in vitro assays, computer modeling, and other alternative approaches. srce.hr
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data. srce.hr
Refinement: Modifying experimental procedures to minimize animal pain, suffering, and distress. srce.hr
Before initiating any animal studies with this compound, researchers must provide a strong scientific justification for the study's design and its potential to yield valuable knowledge. scribd.com This includes demonstrating that the chosen animal model is relevant to the human disease being studied. srce.hr
An Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee must review and approve all research protocols involving animals. wma.net This committee ensures that the proposed research is ethically sound and complies with all relevant laws and guidelines.
Furthermore, there is an ethical obligation to ensure that the preclinical data is robust and reliable, as it forms the basis for decisions to proceed to human clinical trials. acs.org Poorly designed or executed preclinical studies that generate misleading data can expose human subjects to unnecessary risks in subsequent clinical trials. scribd.com Therefore, transparency in reporting all findings, including negative results, is crucial for the ethical conduct of drug discovery and development. acs.org The purity and consistency of the investigational compound across all preclinical studies are also critical ethical requirements. scielo.br
Table 3: Key Ethical Checkpoints in the Preclinical Development of this compound
| Checkpoint | Description |
| Scientific Rationale | The research must be based on a solid scientific hypothesis and have the potential to contribute to medical knowledge. scribd.com |
| 3Rs Implementation | A clear demonstration of how the principles of Replacement, Reduction, and Refinement have been incorporated into the study design. srce.hr |
| Ethical Review | Approval of the research protocol by an independent ethics committee, such as an IACUC. wma.net |
| Animal Welfare | Ensuring that animals are housed and cared for appropriately and that any pain or distress is minimized. |
| Data Integrity | Adherence to Good Laboratory Practice (GLP) to ensure the reliability and reproducibility of the data. srce.hr |
| Translational Relevance | Justification that the animal model is appropriate and that the findings are likely to be relevant to human health. srce.hr |
Future Research Directions and Unanswered Questions for N 4 Pyridinyl 3 2 Thienyl Acrylamide
Elucidating Novel Biological Targets and Polypharmacology
The structural motifs of N-4-pyridinyl-3-(2-thienyl)acrylamide suggest that it may interact with multiple biological targets, a concept known as polypharmacology. The pyridine (B92270) and thiophene (B33073) rings are common scaffolds in medicinal chemistry, known to interact with a variety of enzymes and receptors. nih.govnih.gov The acrylamide (B121943) group, in particular, is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues like cysteine on proteins, a common feature of targeted covalent inhibitors. nih.govnih.gov
Uncovering Secondary or Tertiary Mechanisms of Action
While the primary mechanism of action for many acrylamide-containing compounds is the covalent inhibition of a specific kinase, there is a high probability of secondary or tertiary mechanisms of action. Future research should focus on identifying these alternative targets.
Global Proteomics: Advanced chemoproteomic techniques, such as activity-based protein profiling (ABPP), could be employed to globally profile the protein targets of this compound in various cell lines. nih.gov This would involve using a tagged version of the compound to pull down and identify its binding partners.
Kinome Profiling: A comprehensive screening against a large panel of kinases is essential. researchgate.net This would not only confirm the primary kinase target(s) but also reveal any off-target kinase interactions, which could contribute to both efficacy and potential toxicity. The results of such a screen could be represented in a data table similar to the hypothetical one below.
Table 1: Hypothetical Kinome Profiling Data for this compound
| Kinase Target | Inhibition (%) at 1 µM | IC₅₀ (nM) |
|---|---|---|
| EGFR | 95 | 50 |
| BTK | 70 | 200 |
| JAK3 | 40 | >1000 |
| SRC | 65 | 350 |
This table is a hypothetical representation and does not reflect actual experimental data.
Exploring Synergistic Interactions with Other Agents
The potential for synergistic interactions between this compound and other therapeutic agents is a promising area of investigation. Combining therapies can often lead to enhanced efficacy and can help overcome drug resistance. aacrjournals.org
Combination with Standard Chemotherapy: Studies could explore the combination of this compound with standard-of-care chemotherapeutic agents in various cancer cell lines.
Combination with Other Targeted Therapies: Combining this compound with other kinase inhibitors or drugs that target different signaling pathways could lead to synergistic effects. nih.gov For example, combining it with an inhibitor of a downstream effector protein could be a rational approach.
Application in Other Disease Areas or Therapeutic Modalities
The potential utility of this compound may extend beyond its initially hypothesized application.
Repurposing Potential Based on Mechanistic Insights
Kinase inhibitors, initially developed for oncology, have been successfully repurposed for other indications like autoimmune diseases and inflammatory conditions. acs.orgacs.org If the polypharmacology studies reveal inhibition of kinases involved in these other disease pathways, it would open up new avenues for repurposing. For instance, if the compound is found to inhibit kinases involved in inflammatory signaling, its potential as an anti-inflammatory agent could be explored.
Development of Conjugates or Prodrugs for Targeted Delivery
To enhance the therapeutic index and minimize potential off-target effects of a reactive compound like this compound, the development of conjugates and prodrugs is a critical future direction.
Prodrug Strategies: Given that it is a covalent inhibitor, a prodrug approach could be designed to mask the reactive acrylamide moiety until it reaches the target tissue, where it would be activated by specific enzymes. nih.govnih.gov This is particularly relevant for compounds containing a thiophene ring, as seen with the antiplatelet prodrug clopidogrel. nih.gov
Antibody-Drug Conjugates (ADCs): For targeted delivery to cancer cells, the compound could be conjugated to an antibody that recognizes a tumor-specific antigen. researchgate.netnih.gov This would concentrate the therapeutic agent at the tumor site, increasing its efficacy while reducing systemic exposure.
Peptide-Drug Conjugates (PDCs): Similar to ADCs, peptides that home to specific tumors can be used to deliver the compound. mdpi.com
Table 2: Potential Prodrug and Conjugate Strategies
| Strategy | Description | Potential Advantage |
|---|---|---|
| Esterase-activated Prodrug | An ester group is attached to the molecule, which is cleaved by intracellular esterases to release the active compound. | Enhanced cell permeability and targeted release in cells with high esterase activity. |
| Antibody-Drug Conjugate | The compound is linked to a monoclonal antibody targeting a tumor-specific antigen. | Highly specific delivery to cancer cells, minimizing systemic toxicity. researchgate.netnih.gov |
| Peptide-Drug Conjugate | The compound is conjugated to a peptide that binds to a receptor overexpressed on tumor cells. | Targeted delivery with potentially better tumor penetration than larger antibodies. mdpi.com |
This table presents hypothetical strategies for this compound.
Development of Advanced in vitro and in vivo Models
To better predict the clinical efficacy and potential toxicities of this compound, the use of advanced preclinical models is imperative.
Organ-on-a-Chip Models: These microfluidic devices can recapitulate the complex microenvironment of human organs, providing a more physiologically relevant platform for drug screening than traditional 2D cell cultures. nih.govnih.gov For instance, a "tumor-on-a-chip" model could be used to assess the compound's efficacy and its effects on the tumor microenvironment. mdpi.com A "liver-on-a-chip" model could be used to study its metabolism and potential hepatotoxicity. nih.gov
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better predict clinical outcomes than traditional cell line-derived xenografts. These models could be used to evaluate the in vivo efficacy of this compound in a setting that more closely mimics human cancer.
The structured exploration of these future research directions will be crucial in fully elucidating the therapeutic potential of this compound and paving the way for its potential clinical development.
Implementation of Organ-on-a-Chip Technologies
To gain deeper insights into the biological effects of this compound, the use of organ-on-a-chip (OOC) technologies is a promising avenue. These microfluidic devices can simulate the physiological and biological properties of human organs, offering a more reliable platform for drug screening and investigating disease metabolism compared to traditional 2D cell cultures. nih.govthechemicalengineer.com By integrating human-derived cells into a 3D microenvironment, OOCs can more accurately replicate the complex cellular interactions and responses within tissues like the liver, heart, or kidneys. researchgate.net
The application of OOCs would enable real-time, continuous monitoring of cellular responses to this compound, providing valuable data on its efficacy and potential toxicity in a human-relevant context. thechemicalengineer.com For instance, a "liver-on-a-chip" could be used to study the compound's metabolism, while a "kidney-on-a-chip" could assess its potential for nephrotoxicity. researchgate.net This technology holds the potential to significantly reduce the reliance on animal models in the early stages of drug development. thechemicalengineer.com
Addressing Gaps in Mechanistic Understanding and Efficacy Profiling
A thorough understanding of how this compound interacts with biological systems at a molecular level is paramount. Furthermore, its long-term effects in relevant disease models need to be established.
Detailed Kinetic Characterization of Target Interactions
A critical area of future research is the detailed kinetic characterization of the interactions between this compound and its potential biological targets. The acrylamide functional group is known to be a reactive moiety, and understanding the kinetics of its potential covalent interactions with cellular nucleophiles is essential.
Research into the reaction kinetics of similar acrylamide-containing compounds can provide a framework for these investigations. For example, studies on the copolymerization of N-isopropylacrylamide have detailed methods for investigating reaction kinetics using techniques like nuclear magnetic resonance (NMR) spectroscopy. mdpi.com Such approaches could be adapted to study the binding and reactivity of this compound with specific protein targets, helping to elucidate its mechanism of action.
Long-term Efficacy Studies in Chronic Disease Models
Given that structurally related compounds have shown potential in areas like cancer and neurodegenerative diseases, long-term efficacy studies of this compound in relevant chronic disease models are warranted. ontosight.ai The acrylamide class of compounds has been the subject of long-term toxicity and carcinogenicity studies, which can inform the design of future efficacy trials. nih.govnih.gov
For example, if the compound shows promise as an anticancer agent, its long-term effects on tumor growth and metastasis would need to be evaluated in established cancer models. Similarly, if a neuroprotective effect is identified, its ability to mitigate disease progression in chronic neurodegenerative models would be a key area of investigation. These studies are essential to determine the sustained therapeutic potential of this compound.
Conclusion
Summary of Key Research Findings on N-4-pyridinyl-3-(2-thienyl)acrylamide
This compound, also identified by its ChEMBL identifier CHEMBL1578576, is a distinct chemical entity featuring a pyridine (B92270) ring, a thiophene (B33073) ring, and an acrylamide (B121943) backbone. ontosight.ai This structure presents a planar, conjugated system which is often associated with specific biological activities. ontosight.ai
The most significant and specific research finding available for this compound is its activity as an inhibitor of Beta-secretase 1 (BACE1). BACE1 is an enzyme of considerable interest in the study of neurodegenerative diseases, particularly Alzheimer's disease. In a biochemical assay measuring the inhibition of BACE1, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 1.1 micromolar (µM).
The following interactive table summarizes the key inhibitory data for this compound.
| Compound Name | Target | Assay Type | IC50 (µM) |
| This compound | Beta-secretase 1 (BACE1) | Biochemical | 1.1 |
This inhibitory activity against BACE1 represents the primary piece of experimental evidence detailing the biological effects of this compound. While the broader class of compounds containing pyridine and thiophene moieties has been explored for various potential applications, including antimicrobial and anticancer research, specific findings for this compound in these areas are not prominently documented in the current scientific literature. ontosight.airesearchgate.netnih.gov
Significance of Contributions to the Field of Medicinal Chemistry and Pharmacology
The primary contribution of this compound to medicinal chemistry and pharmacology lies in its demonstrated ability to inhibit BACE1. The quest for effective and selective BACE1 inhibitors is a significant area of research aimed at developing therapeutic agents for Alzheimer's disease. nih.gov The identification of this compound as a micromolar inhibitor adds to the growing library of small molecules that can target this enzyme.
The structural makeup of this compound is also of importance. The presence of both a pyridine and a thiophene ring is a common feature in many biologically active compounds. researchgate.netresearchgate.net These heterocyclic systems are known to engage in various interactions with biological macromolecules. The acrylamide linker, serving as a Michael acceptor, is another structural motif that is increasingly recognized for its role in the design of targeted covalent inhibitors and other therapeutic agents. The specific arrangement of these three components in this compound provides a valuable scaffold for further structure-activity relationship (SAR) studies. Medicinal chemists can use this compound as a starting point for designing more potent and selective BACE1 inhibitors by modifying the pyridine, thiophene, or acrylamide components.
Outlook on the Future Research Trajectory of this compound
The future research trajectory for this compound is likely to be guided by its established BACE1 inhibitory activity. Several avenues of investigation could be pursued to build upon this initial finding.
A primary focus would be on lead optimization. This would involve the synthesis of analogues of this compound to explore the SAR for BACE1 inhibition. For instance, researchers might investigate the effects of substituting different positions on the pyridine and thiophene rings or altering the geometry of the acrylamide linker. The goal of such studies would be to enhance potency and selectivity for BACE1 over other proteases.
Further research should also aim to elucidate the mechanism of inhibition. Determining whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of BACE1 would provide valuable insights. Additionally, given the presence of the acrylamide moiety, investigating the possibility of covalent bond formation with the enzyme could be a key area of study. Computational docking and molecular dynamics simulations could also be employed to model the interaction between the compound and the active site of BACE1, guiding the design of new analogues. nih.gov
Beyond its role as a BACE1 inhibitor, the broader biological activity profile of this compound remains largely unexplored. Screening this compound against a wider panel of biological targets, such as other enzymes or receptors, could uncover novel therapeutic applications. Given the known antimicrobial and anticancer potential of related heterocyclic compounds, these could be promising areas for future investigation. ontosight.airesearchgate.netnih.gov In essence, while the current data on this compound is centered on a single target, it provides a solid foundation for more extensive research to fully uncover its therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for N-4-pyridinyl-3-(2-thienyl)acrylamide, and how can reaction conditions be optimized?
A multi-step approach is typically employed:
- Step 1 : Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce the pyridinyl group .
- Step 2 : Condensation of intermediates (e.g., thienylacrylic acid derivatives) with amines using coupling agents like EDCI/HOBt .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF to THF) and temperature (60–80°C) to improve yield .
Q. How can the purity and structural integrity of this compound be validated?
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; UV detection at 254 nm) .
- Structural confirmation : Combine -/-NMR for functional group analysis (e.g., acrylamide carbonyl at ~165 ppm) and X-ray crystallography for stereochemical assignment (if crystalline) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~328.1 g/mol) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC determination after 48-hour exposure .
- Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; report MIC values .
- Anti-inflammatory potential : ELISA-based inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Key modifications :
- Replace the pyridinyl group with substituted pyrimidines to improve kinase inhibition .
- Introduce electron-withdrawing groups (e.g., nitro, fluoro) on the thienyl ring to enhance electrophilic reactivity .
- Evaluation : Compare IC values of analogs in enzymatic assays (e.g., EGFR kinase inhibition) .
Q. What advanced analytical methods resolve contradictions in reported biological data?
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Target engagement studies : Employ SPR (surface plasmon resonance) to measure binding affinity to purported targets (e.g., kinases) .
- Statistical rigor : Apply multivariate analysis to account for batch-to-batch variability in compound purity .
Q. How can computational modeling predict mechanistic interactions?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1M17 for EGFR) to identify key binding residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. What strategies mitigate toxicity concerns during preclinical development?
Q. How can cross-disciplinary applications in materials science be explored?
- Polymer synthesis : Incorporate the compound into acrylamide-based hydrogels via radical polymerization; characterize swelling ratios and mechanical properties .
- Oil recovery : Test as a viscosity modifier in brine solutions under high-temperature reservoir conditions (80–120°C) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on carcinogenic potential?
- Contextualize exposure models : Compare doses used in rodent studies (e.g., 2 mg/kg/day) versus human dietary intake (<1 µg/kg/day) .
- Metabolite focus : Quantify glycidamide (primary genotoxic metabolite) in plasma via GC-MS to correlate with tumor incidence .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
